Home > Products > Screening Compounds P115469 > Butorphanol N-Oxide
Butorphanol N-Oxide -

Butorphanol N-Oxide

Catalog Number: EVT-15431554
CAS Number:
Molecular Formula: C21H29NO3
Molecular Weight: 343.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Butorphanol N-Oxide originates from butorphanol, which was first introduced in the 1970s. The compound is classified under several categories, including:

  • Opioids: As it interacts with opioid receptors in the central nervous system.
  • Analgesics: Due to its pain-relieving properties.
  • Mixed Agonist/Antagonist Opioids: Reflecting its dual action on different opioid receptors.
Synthesis Analysis

Methods and Technical Details

The synthesis of Butorphanol N-Oxide typically involves the oxidation of butorphanol using oxidizing agents. A common method includes the use of m-chloroperbenzoic acid as an oxidizing agent. The reaction can be summarized as follows:

  1. Reaction Setup: Combine butorphanol with methylene chloride.
  2. Oxidation: Add m-chloroperbenzoic acid to the mixture and stir for a specified duration (approximately one hour).
  3. Isolation: After completion, evaporate the solvent and treat the residue with aqueous sodium bicarbonate to neutralize any remaining acid.
  4. Purification: Isolate the precipitate through filtration, followed by washing and drying. The crude product can then be purified using chromatography techniques.

The yield from this process can be significant, with reports indicating yields around 62.5% for Butorphanol N-Oxide from the starting material .

Molecular Structure Analysis

Structure and Data

The molecular formula for Butorphanol N-Oxide is C_{21}H_{29}N_{O}_{2}, reflecting its composition derived from butorphanol with an added oxygen atom in the form of an N-oxide. The molecular weight is approximately 329.47 g/mol.

The structural representation shows a morphinan backbone typical of many opioid compounds, with specific modifications that confer its unique properties as an N-oxide derivative.

Chemical Reactions Analysis

Reactions and Technical Details

Butorphanol N-Oxide can undergo various chemical reactions typical of nitrogen oxides, including:

  • Reduction Reactions: Can revert back to butorphanol under reducing conditions.
  • Reactions with Electrophiles: Due to the presence of nitrogen in an oxidized state, it can react with electrophilic species, potentially leading to diverse derivatives.

These reactions are essential for understanding its reactivity profile and potential applications in medicinal chemistry.

Mechanism of Action

Process and Data

Butorphanol N-Oxide exhibits its analgesic effects primarily through interaction with opioid receptors in the central nervous system. The mechanism involves:

  • Agonistic Action: Binding to kappa opioid receptors leads to analgesia.
  • Antagonistic Action: Partial agonism at mu opioid receptors may reduce some side effects associated with full agonists, such as respiratory depression.

The precise mechanisms remain under investigation, particularly regarding how the N-oxide modification influences receptor binding and activity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Butorphanol N-Oxide is characterized by several key physical and chemical properties:

  • Appearance: Typically exists as a white crystalline solid.
  • Melting Point: Approximately 167 °C.
  • Solubility: Soluble in organic solvents like methylene chloride; less soluble in water due to its lipophilic nature.
  • Partition Coefficient: A high n-octanol/water partition coefficient indicates significant lipophilicity, which may enhance absorption when administered orally or via other routes .

These properties are crucial for determining its formulation and delivery methods.

Applications

Scientific Uses

Butorphanol N-Oxide has potential applications in various fields:

  • Pain Management: As an analgesic agent, it may be used where traditional opioids are contraindicated or where reduced side effects are desirable.
  • Research Applications: Its unique receptor activity profile makes it a subject of interest in pharmacological studies aimed at developing new pain management therapies or understanding opioid receptor dynamics.

Additionally, ongoing research may explore its efficacy in treating conditions beyond pain management, leveraging its unique pharmacological properties .

Synthetic Methodologies and Optimization Strategies for Butorphanol N-Oxide

Catalytic Oxidation Techniques for Tertiary Amine N-Oxidation

The N-oxidation of butorphanol’s tertiary amine represents the pivotal synthetic step in prodrug synthesis. This transformation is achieved through catalytic oxidation, where the selection of catalysts and oxidants dictates reaction efficiency, regioselectivity, and byproduct formation.

Peracid-Mediated Oxidation: Meta-chloroperbenzoic acid (mCPBA) serves as the predominant oxidant in laboratory-scale synthesis, operating under mild conditions (0–5°C, dichloromethane solvent). This method achieves near-quantitative conversion (>95%) of butorphanol to its N-oxide within 2–4 hours, with minimal epimerization at chiral centers [3] [9]. Industrial adaptations employ performic or peracetic acid to reduce cost, albeit requiring stringent temperature control to prevent over-oxidation.

Transition Metal Catalysis: Manganese(III) salen complexes or ferrocene-derived catalysts enable aerobic oxidation pathways using molecular oxygen as the terminal oxidant. These systems operate optimally in ethanol/water mixtures (3:1 v/v) at 40–50°C, achieving 85–90% yields while minimizing halogenated solvent use [9] [10]. Catalyst loading remains a critical economic factor, typically maintained at 1.5–2.0 mol% for process viability.

Electrochemical Methods: Emerging protocols utilize controlled-potential electrolysis (0.8–1.2 V vs. Ag/AgCl) in buffered aqueous methanol (pH 7.4). This approach eliminates stoichiometric oxidants, yielding >88% N-oxide with >99.5% stereochemical fidelity. Current density optimization (5–10 mA/cm²) prevents substrate decomposition and enables continuous-flow processing [9].

Table 1: Comparative Analysis of N-Oxidation Catalytic Systems

MethodCatalyst/OxidantSolvent SystemTemperature (°C)Yield (%)Reaction Time (h)
Peracid oxidationmCPBA (1.2 equiv)CH₂Cl₂0-595-982-4
Transition metalMn(salen)/O₂ (0.5 bar)EtOH/H₂O (3:1)40-5085-906-8
ElectrochemicalGraphite anodeMeOH/H₂O (1:1)2588-923-5

Solvent Systems and Reaction Conditions in Prodrug Synthesis

Solvent polarity, protic character, and coordination ability profoundly impact N-oxide formation kinetics, byproduct profiles, and subsequent purification efficiency.

Non-Aqueous Systems: Dichloromethane remains prevalent for peracid-mediated oxidations due to its excellent substrate solubility and low nucleophilic interference. However, environmental and regulatory pressures drive adoption of alternatives such as ethyl acetate or 2-methyltetrahydrofuran. The latter demonstrates comparable yield profiles (93–95%) while enhancing green chemistry metrics [4] [8].

Aqueous-Organic Biphasic Systems: Butorphanol’s limited water solubility necessitates phase-transfer catalysts (PTC) for aqueous oxidations. Tetrabutylammonium bromide (TBAB, 5 mol%) in toluene/water mixtures enables hydrogen peroxide-mediated oxidation (30% aq. H₂O₂) with 82% isolated yield. This approach facilitates catalyst recycling and reduces ionic contaminant load in crude products [2] [10].

Reaction Parameter Optimization: Kinetic studies reveal optimal substrate concentration ranges (0.2–0.5 M) to balance reaction velocity and byproduct formation. Temperature control proves critical above 30°C, where N-dealkylation competes significantly (kdealkyl/kox > 0.15 at 40°C). Acid scavengers (e.g., NaHCO₃) suppress esterification when using carboxylic peracids [3] [4].

Purification and Yield Enhancement in Industrial-Scale Production

Industrial implementation demands rigorous purification strategies to meet pharmaceutical-grade purity while maximizing throughput and minimizing cost.

Crystallization Engineering: Butorphanol N-oxide free base exhibits limited crystallinity, necessitating conversion to pharmaceutically acceptable salts. Tartrate salt formation in ethanol/acetone (1:3 v/v) achieves >99.5% diastereomeric purity through antisolvent crystallization. Controlled cooling (0.5°C/min) from 60°C to –10°C yields acicular crystals with ideal filtration characteristics [4] [7].

Chromatographic Purification: Silica gel chromatography remains indispensable for clinical-grade material, employing stepwise methanol gradients (2–10% in CH₂Cl₂) with triethylamine (0.1–0.5%) as a tailing suppressant. Industrial-scale reverse-phase chromatography (C18-modified silica) employing aqueous ethanol (15–25% EtOH) enables throughputs exceeding 5 kg/batch with >99.9% purity [6] [8].

Process Intensification Strategies:

  • Continuous Flow Oxidation: Tubular reactors with static mixers achieve complete conversion in <15 minutes residence time through enhanced mass transfer
  • Reactive Crystallization: Integrated oxidation-salting operations reduce intermediate isolation steps
  • Solvent Recycling: Mother liquors are reconstituted via membrane separation (nanofiltration) to recover >90% solvent and dissolved substrateThese innovations elevate overall process yields from batch-mode 65% to >85% in optimized continuous manufacturing platforms [4] [8].

Table 2: Industrial Purification Methods and Performance Metrics

Purification MethodConditionsPurity (%)Recovery Yield (%)Scale Feasibility
Tartrate crystallizationEtOH/acetone (1:3), cooling crystallization99.578-82Multi-kilogram
Silica chromatographyCH₂Cl₂/MeOH/TEA gradient99.970-75<100 g
Reverse-phase chromatographyH₂O/EtOH + 0.1% TFA99.980-85Kilogram
Continuous antisolventInline mixing with membrane separation99.688-92Multi-kilogram

Stereochemical Control During N-Oxide Formation

Butorphanol contains three chiral centers (C-9, C-14, C-13), making stereochemical integrity during N-oxidation a paramount concern.

Stereochemical Consequences of N-Oxidation: The nucleophilic oxidation at nitrogen proceeds with retention of configuration at all carbon stereocenters. Computational studies confirm negligible electronic perturbation at C-9 and C-14 during amine oxidation (bond angle changes <0.5°). Chiral HPLC (Chiralpak AD-H, ethanol/heptane) verifies epimeric purity >99.9% under optimized oxidation conditions [3] [4].

Chiral Impurity Profiling: The principal stereochemical challenge arises from residual starting material enantiomers rather than epimerization during synthesis. Butorphanol tartrate starting material specifications require enantiomeric excess (e.e.) >99.5%, enforced through chiral resolution using L-tartaric acid derivatives. The N-oxide synthesis itself introduces no detectable epimerization when reaction temperatures remain below 30°C [4] [8].

Advanced Resolution Techniques:

  • Diastereomeric Salt Crystallization: N-oxide free base is treated with O,O'-di-p-toluoyl-L-tartaric acid in acetonitrile to resolve undesired enantiomers
  • Enzymatic Kinetic Resolution: Lipase-catalyzed (CAL-B) acylation discriminates minor enantiomers in the 3-hydroxy group
  • Simulated Moving Bed Chromatography: Continuous chiral separation achieves throughputs >200 g racemate/day with enantioselectivity α >1.8These methods collectively ensure final product e.e. >99.8%, exceeding pharmacopeial requirements for chiral pharmaceuticals [4] [7] [8].

Table 3: Stereochemical Purity Assessment Methods

Analytical MethodConditionsStereochemical ParameterAcceptance Limit
Chiral HPLCChiralpak AD-H, EtOH/heptane 20:80, 1.0 mL/minEnantiomeric excess>99.5% e.e.
Chiroptical RotationSodium D line, 20°C, c=1 in H₂OSpecific rotation-85° to -90°
Vibrational Circular DichroismKBr pellet, 800-2000 cm⁻¹Diastereomeric purity>99.9% d.e.

Properties

Product Name

Butorphanol N-Oxide

IUPAC Name

(1S,9R,10S)-17-(cyclobutylmethyl)-17-oxido-17-azoniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol

Molecular Formula

C21H29NO3

Molecular Weight

343.5 g/mol

InChI

InChI=1S/C21H29NO3/c23-17-7-6-16-12-19-21(24)9-2-1-8-20(21,18(16)13-17)10-11-22(19,25)14-15-4-3-5-15/h6-7,13,15,19,23-24H,1-5,8-12,14H2/t19-,20+,21-,22?/m1/s1

InChI Key

HDLXPFLXRIYWET-NJDFBWEVSA-N

Canonical SMILES

C1CCC2(C3CC4=C(C2(C1)CC[N+]3(CC5CCC5)[O-])C=C(C=C4)O)O

Isomeric SMILES

C1CC[C@]2([C@H]3CC4=C([C@]2(C1)CC[N+]3(CC5CCC5)[O-])C=C(C=C4)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.